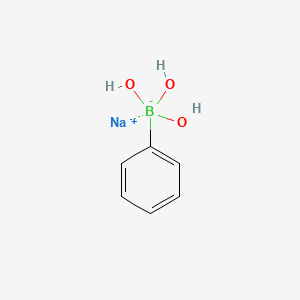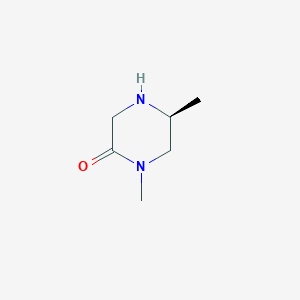![molecular formula C9H10N4 B1387732 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1135283-75-8](/img/structure/B1387732.png)
6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound with the CAS Number: 1135283-75-8 . It has a molecular weight of 174.21 and its IUPAC name is 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine . The compound is solid in physical form .
Synthesis Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The InChI code for 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine is 1S/C9H10N4/c10-8-6-3-4-7 (5-1-2-5)11-9 (6)13-12-8/h3-5H,1-2H2, (H3,10,11,12,13) and the InChI key is NIOTVPSZSYPPQN-UHFFFAOYSA-N .Chemical Reactions Analysis
The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Physical And Chemical Properties Analysis
The compound has a melting point of 195 - 197 .Scientific Research Applications
Anticancer Applications
The compound 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine has shown promising results in anticancer research. It has been identified as part of a new class of anticancer agents with significant activity against various tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116. The compound exhibited IC50 values ranging from 7.05 to 15.45 μM, indicating its potential as a therapeutic agent in cancer treatment .
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, which include the compound , have been extensively used as a scaffold for synthesizing small molecules with therapeutic properties. These compounds have been described in over 300,000 instances and are included in more than 5,500 references (including 2,400 patents), highlighting their significance in biomedical research .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridines, have been associated with various targets, including protein kinases
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine remain to be elucidated.
Biochemical Pathways
Related compounds have been shown to impact various pathways, including those involving protein kinases . The downstream effects of these interactions can include changes in cell proliferation and differentiation .
Result of Action
Related compounds have been shown to exhibit cytotoxic activities against various tumor cell lines .
Safety and Hazards
properties
IUPAC Name |
6-cyclopropyl-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-8-6-3-4-7(5-1-2-5)11-9(6)13-12-8/h3-5H,1-2H2,(H3,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOTVPSZSYPPQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=NNC(=C3C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate](/img/structure/B1387650.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387659.png)

![4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1387662.png)


![1,4-Diazabicyclo[4.3.1]decan-2-one](/img/structure/B1387665.png)
![4-{[(2-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1387667.png)
![2-[(3-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1387668.png)
![1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene](/img/structure/B1387669.png)
![1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1387670.png)
